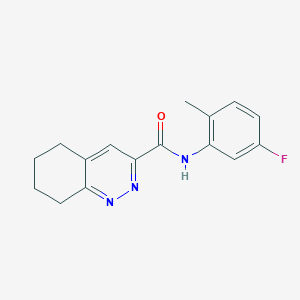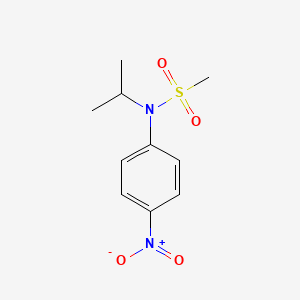
(3-(1H-pyrazol-1-yl)phenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains a pyrazole ring and an azetidine ring. The pyrazole ring is a five-membered ring with two nitrogen atoms, and the azetidine ring is a four-membered ring with one nitrogen atom. The presence of these heterocycles suggests that this compound might have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole and azetidine rings in separate steps, followed by their connection via a methanone group. The trifluoroethoxy group might be introduced using a suitable trifluoroethanol derivative .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the atoms in the pyrazole and azetidine rings, as well as the orientations of the phenyl and trifluoroethoxy groups. X-ray crystallography or NMR spectroscopy could be used to determine the structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrazole and azetidine rings, as well as the trifluoroethoxy group. The pyrazole ring might undergo reactions at the nitrogen atoms, while the azetidine ring might be susceptible to ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoroethoxy group might increase its lipophilicity, which could affect its solubility and permeability .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
A series of compounds closely related to (3-(1H-pyrazol-1-yl)phenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone has been synthesized with a focus on evaluating their antimicrobial properties. These compounds have shown significant antimicrobial activity, comparable to standard drugs such as ciprofloxacin and fluconazole. Notably, derivatives containing the methoxy group exhibited high antimicrobial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Kumar et al., 2012).
Crystal Structure Analysis
The crystal structure of a derivative of (3-(1H-pyrazol-1-yl)phenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone was analyzed, providing insights into the molecular configuration and potential interactions with biological targets. This structural information is crucial for understanding the compound's mechanism of action and for designing derivatives with enhanced biological activities (Cao et al., 2010).
Antibacterial and Antioxidant Activities
Research into pyrazole derivatives, including those structurally related to (3-(1H-pyrazol-1-yl)phenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone, has demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as moderate antioxidant activities. These findings suggest potential applications in treating bacterial infections and in antioxidant therapies (Lynda, 2021).
Synthesis and Characterization for Antimicrobial Screening
The synthesis and characterization of 1-aryoyl-3,5-diarylpyrazoline derivatives, including compounds structurally similar to the one , have been undertaken. These derivatives exhibit significant antimicrobial activities, demonstrating their potential as antimicrobial agents. The detailed structural analysis through FTIR, NMR, and mass spectrometry has laid the groundwork for understanding the relationship between structure and activity, guiding the development of more potent derivatives (Mumtaz et al., 2015).
Novel Anticoronavirus and Antitumoral Activity
Recent research has identified a series of compounds, including derivatives of (3-(1H-pyrazol-1-yl)phenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone, with promising in vitro anticoronavirus and antitumoral activities. Structural variations in these compounds have enabled tuning their biological properties towards either antiviral or antitumoral activities, with mode-of-action studies revealing inhibition of tubulin polymerization as a mechanism for their antitumoral effects (Jilloju et al., 2021).
Mécanisme D'action
Orientations Futures
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. It might also be interesting to study derivatives of this compound to see how changes in the structure affect its properties .
Propriétés
IUPAC Name |
(3-pyrazol-1-ylphenyl)-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O2/c16-15(17,18)10-23-13-8-20(9-13)14(22)11-3-1-4-12(7-11)21-6-2-5-19-21/h1-7,13H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHCIHXOAYSFOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)N3C=CC=N3)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1H-pyrazol-1-yl)phenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(naphthalen-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2943682.png)


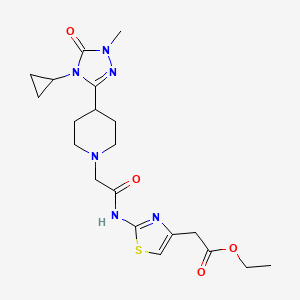
![Ethyl 4-(6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)benzoate](/img/structure/B2943688.png)
![1-([2,3'-Bifuran]-5-ylmethyl)-3-(o-tolyl)urea](/img/structure/B2943689.png)
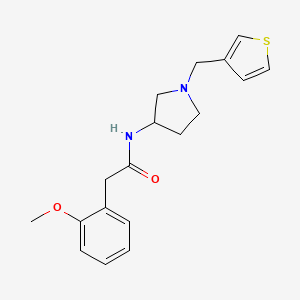
![Benzo[d]thiazol-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2943692.png)
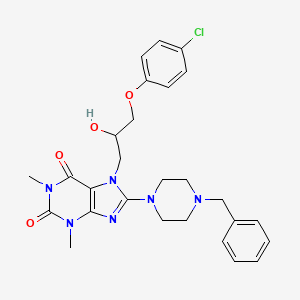
![4-chloro-N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)benzenesulfonamide](/img/structure/B2943696.png)
![{3-Methylbicyclo[1.1.0]butan-1-yl}methanamine](/img/structure/B2943697.png)
![(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2943698.png)
